molecular formula C22H28N2O5S B2936327 5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide CAS No. 921996-18-1

5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide

Cat. No.: B2936327
CAS No.: 921996-18-1
M. Wt: 432.54
InChI Key: DXNYHJLWZMHSCH-UHFFFAOYSA-N
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Description

The compound 5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide is a sulfonamide derivative featuring a benzo[b][1,4]oxazepine core fused to a substituted benzenesulfonamide moiety. The target compound is distinguished by two key structural features:

  • A 2-methoxy-5-ethylbenzenesulfonamide group, which introduces electron-donating (methoxy) and lipophilic (ethyl) substituents.
  • A 5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine ring system, contributing rigidity and stereochemical complexity.

Synthetic routes for analogous compounds involve coupling reactions between functionalized benzenesulfonyl chlorides and aminobenzoxazepine derivatives, often mediated by carbodiimides (e.g., EDC) and hydroxybenzotriazole (HOBt). Structural characterization typically employs X-ray crystallography, leveraging programs like SHELXL for refinement.

Properties

IUPAC Name

5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-6-15-8-11-18(28-5)20(12-15)30(26,27)23-16-9-10-17-19(13-16)29-14-22(3,4)21(25)24(17)7-2/h8-13,23H,6-7,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNYHJLWZMHSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide is a complex organic compound with potential therapeutic applications. Its unique structure incorporates several functional groups that may contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C22H28N2O5SC_{22}H_{28}N_{2}O_{5}S, and it has a molecular weight of approximately 432.54 g/mol. The presence of a sulfonamide group suggests potential antibacterial properties, while the oxazepin moiety may influence its interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities:

  • Antibacterial Activity : Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This inhibition can lead to antibacterial effects against a range of pathogens.
  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of carbonic anhydrase and other enzymes relevant in treating conditions like glaucoma and edema.
  • Cytotoxic Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting potential applications in oncology .

Pharmacological Studies

Research has focused on evaluating the pharmacological profiles of this compound through various in vitro and in vivo studies:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialInhibits bacterial growth by blocking folate synthesis
Enzyme InhibitionPotential inhibitor of carbonic anhydrase
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

Several studies have explored the biological activity of related compounds within the same structural class:

  • Study on Antibacterial Properties : A compound structurally similar to 5-ethyl-N-(...) was tested against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1.0 µg/mL .
  • Cytotoxicity Assessment : In a study assessing the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF7), the compound exhibited IC50 values indicating substantial cytotoxicity compared to control groups .

The mechanism by which 5-ethyl-N-(...) exerts its biological effects is still under investigation. However, it is hypothesized that the sulfonamide group plays a crucial role in enzyme inhibition while the oxazepin structure may enhance binding affinity to specific receptors involved in cellular signaling pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The target’s 2-methoxy group increases polarity compared to 2-methyl () or 2,5-difluoro (). Conversely, the 5-ethyl group enhances lipophilicity relative to 5-chloro () or 4-propoxy ().

Molecular Weight and Steric Effects: The target’s higher molecular weight (~445.6) compared to (422.9) and (422.4) reflects its bulkier methoxy and dual ethyl groups.

Electronic Properties :

  • Electron-donating groups (e.g., methoxy in the target) may enhance resonance stabilization of the sulfonamide moiety, contrasting with electron-withdrawing chloro () or fluoro () groups.

Q & A

Q. What steps ensure reproducibility in heterogeneous catalysis studies involving this compound?

  • Methodological Answer : Document catalyst preparation (e.g., % metal loading, calcination temperature) using Chemspeed® platforms for consistency. Characterize catalysts via BET, XRD, and TEM pre/post-reaction. Share datasets via FAIR repositories (e.g., Zenodo) with detailed metadata .

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